molecular formula C24H32O3 B14475533 4-Propylphenyl 4-(octyloxy)benzoate CAS No. 65553-43-7

4-Propylphenyl 4-(octyloxy)benzoate

Cat. No.: B14475533
CAS No.: 65553-43-7
M. Wt: 368.5 g/mol
InChI Key: KCXMFQWYLQTAFE-UHFFFAOYSA-N
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Description

4-Propylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C26H36O3. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a phenyl ring. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-propylphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-propylphenyl 4-(octyloxy)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-Propylphenyl 4-(octyloxy)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline nature.

    Industry: Utilized in the production of advanced materials for electronic displays and optical devices.

Mechanism of Action

The mechanism of action of 4-Propylphenyl 4-(octyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can form ordered structures that influence the alignment and orientation of molecules in a medium. This property is exploited in liquid crystal displays (LCDs) and other optical applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of mesophases.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 4-(octyloxy)benzoate
  • 4-Hexylphenyl 4-(octyloxy)benzoate
  • 4-Heptylphenyl 4-(octyloxy)benzoate

Uniqueness

4-Propylphenyl 4-(octyloxy)benzoate is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase transition temperatures. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct thermal and optical behaviors, making it suitable for specific applications in liquid crystal technology.

Properties

CAS No.

65553-43-7

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

(4-propylphenyl) 4-octoxybenzoate

InChI

InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(10-4-2)12-16-23/h11-18H,3-10,19H2,1-2H3

InChI Key

KCXMFQWYLQTAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC

Origin of Product

United States

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